tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
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Overview
Description
tert-Butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride: is a chemical compound that belongs to the class of tert-butyl esters. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride typically involves the reaction of tert-butyl 2-(aminomethyl)-4-methylpentanoate with hydrochloric acid. The synthesis can be carried out under anhydrous conditions to ensure the purity of the product. Common reagents used in the synthesis include tert-butyl alcohol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of peptides and other biologically active molecules .
Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a useful tool in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor in the synthesis of pharmaceutical agents .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It may also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride: This compound shares a similar structure but has a different ring system, leading to distinct reactivity and applications.
tert-Butyl carbamate: Another related compound, often used as a protecting group in organic synthesis.
Uniqueness: tert-Butyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
CAS No. |
2648946-34-1 |
---|---|
Molecular Formula |
C11H24ClNO2 |
Molecular Weight |
237.8 |
Purity |
95 |
Origin of Product |
United States |
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